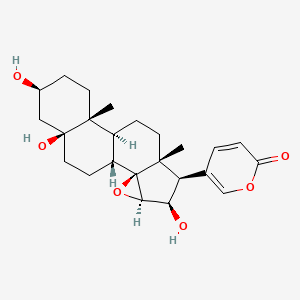

3,5,16-Trihydroxy-14,15-epoxybufa-20,22-dienolide

Description

Contextualization within Bufadienolide Chemistry and Natural Product Research

Desacetylcinobufotalin belongs to the bufadienolide class of compounds, which are C-24 steroids characterized by a six-membered unsaturated lactone ring (α-pyrone) attached at the C-17 position. nih.govarabjchem.org These compounds are a significant category of cardiac glycosides. arabjchem.org

Natural product research is a field dedicated to the discovery and study of chemical compounds derived from natural sources. scispace.comiyte.edu.tr Desacetylcinobufotalin is primarily isolated from animal sources, most notably the venom and skin of toads belonging to the Bufo genus, such as Bufo bufo gargarizans and Bufo melanostictus. nih.govmedchemexpress.comethernet.edu.et It has also been identified in various internal organs of toads, including the gallbladder. nih.gov The study of such compounds is a cornerstone of medicinal chemistry, often leading to the discovery of novel therapeutic agents. iyte.edu.tr

The basic structure of bufadienolides, including Desacetylcinobufotalin, consists of a steroid nucleus. Variations in the functional groups attached to this core structure give rise to a wide array of different bufadienolides, each with potentially unique properties. nih.gov

Historical Trajectory and Emerging Research Landscape of Desacetylcinobufotalin

The history of Desacetylcinobufotalin is intertwined with the traditional use of toad-derived materials in medicine. alliedacademies.org For centuries, toad venom, known as "Chan Su" in traditional Chinese medicine, has been utilized for various ailments. alliedacademies.org Scientific investigation into the chemical constituents of toad venom led to the isolation and identification of numerous bufadienolides, including Desacetylcinobufotalin. jst.go.jp

Early research focused on the isolation and structural elucidation of these compounds. jst.go.jp However, the research landscape for Desacetylcinobufotalin is evolving. alliedacademies.org While initially studied as one of many components in toad venom, recent research has begun to investigate its properties as an individual compound. alliedacademies.orgscientific.net

A significant area of emerging research is its potential in oncology. Studies have investigated the effects of Desacetylcinobufotalin on various cancer cell lines. For instance, it has been shown to inhibit the growth of human hepatocellular carcinoma HepG2 cells. medchemexpress.comscientific.netglpbio.com Research has also explored its effects on osteosarcoma cells. alliedacademies.org These studies often focus on its ability to induce apoptosis, or programmed cell death, in cancer cells. alliedacademies.orgscientific.net

Methodological Advancements Facilitating Desacetylcinobufotalin Research

Progress in the study of Desacetylcinobufotalin has been significantly propelled by advancements in analytical and separation techniques. nih.govgssrr.org The isolation and purification of Desacetylcinobufotalin from complex natural mixtures like toad venom requires sophisticated methods. gssrr.orgencyclopedia.pub

High-Performance Liquid Chromatography (HPLC) is a key technique used for the separation and quantification of Desacetylcinobufotalin from toad skin and other sources. pubcompare.aiwalshmedicalmedia.com HPLC methods, often coupled with photodiode array (PDA) detection, allow for the simultaneous determination of multiple bufadienolides, providing a detailed chemical profile of the source material. walshmedicalmedia.com The development of specific HPLC protocols has enabled researchers to obtain pure samples of Desacetylcinobufotalin for further study. nih.gov

Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for the structural characterization of Desacetylcinobufotalin and its metabolites. nih.govmdpi.com High-resolution mass spectrometry (HR-MS) provides precise mass measurements, which are crucial for determining the elemental composition of the molecule. nih.govmdpi.com Techniques like Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS) have been used for in-depth chemical profiling of toad-derived products, aiding in the identification of Desacetylcinobufotalin among a multitude of other compounds. arabjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is another critical technique for the definitive structural elucidation of Desacetylcinobufotalin. nih.govalliedacademies.org 1H-NMR and 13C-NMR experiments provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the confirmation of its complex steroidal structure. alliedacademies.org

These advanced methodologies have not only facilitated the isolation and identification of Desacetylcinobufotalin but have also enabled more detailed investigations into its biological activities and potential mechanisms of action. nih.govmdpi.com

Structure

3D Structure

Properties

CAS No. |

4099-30-3 |

|---|---|

Molecular Formula |

C24H32O6 |

Molecular Weight |

416.5 g/mol |

IUPAC Name |

5-[(2S,4R,5R,6R,7R,11R,14S,16S)-5,14,16-trihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one |

InChI |

InChI=1S/C24H32O6/c1-21-8-5-14(25)11-23(21,28)10-7-16-15(21)6-9-22(2)18(13-3-4-17(26)29-12-13)19(27)20-24(16,22)30-20/h3-4,12,14-16,18-20,25,27-28H,5-11H2,1-2H3/t14-,15?,16?,18-,19+,20+,21+,22+,23-,24+/m0/s1 |

InChI Key |

FRYICJTUIXEEGK-VGKSGQJVSA-N |

Isomeric SMILES |

C[C@]12CCC3C([C@@]14[C@H](O4)[C@@H]([C@@H]2C5=COC(=O)C=C5)O)CC[C@]6([C@@]3(CC[C@@H](C6)O)C)O |

Canonical SMILES |

CC12CCC(CC1(CCC3C2CCC4(C35C(O5)C(C4C6=COC(=O)C=C6)O)C)O)O |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies for Research Studies

Identification of Natural Sources of Desacetylcinobufotalin

The identification of reliable and sustainable sources is the foundational step in the study of any natural compound. For Desacetylcinobufotalin, these sources are primarily of animal origin, with emerging biotechnological alternatives involving plant cell cultures.

Bufonidae Species as Originating Biological Systems

Desacetylcinobufotalin is a recognized constituent of the defensive secretions produced by true toads, which belong to the family Bufonidae. nih.gov This family is characterized by toothless, warty-skinned amphibians that possess prominent parotoid glands on their heads. myspecies.info These glands excrete a complex mixture of toxins, including various bufadienolides, when the toad is under stress. myspecies.info

The Asiatic toad, Bufo bufo gargarizans, is a well-documented biological source of Desacetylcinobufotalin. sci-hub.sebic.ac.cnpherobase.com The compound is found in the toad's skin and its secretions, often referred to as "Chansu" in traditional contexts. sci-hub.se Research has shown that the concentration of bufadienolides, including Desacetylcinobufotalin, can vary based on the geographical origin of the toad population. sci-hub.se Several bufadienolide monomers have been identified from the bioactive extracts of Chansu or the toad skin (Chanpi). sci-hub.se

| Species | Family | Notable Compounds Mentioned in Research |

|---|---|---|

| Bufo bufo gargarizans | Bufonidae | Desacetylcinobufotalin, Cinobufagin (B1669057), Resibufogenin, Gamabufotalin, Bufotalin (B190710), Bufalin sci-hub.sebic.ac.cnpherobase.comrsc.org |

| Bufo alvarius (Colorado River toad) | Bufonidae | Bufotoxin myspecies.info |

| Bufo marinus (Cane toad) | Bufonidae | Bufotoxin myspecies.info |

Plant Cell Cultures Exhibiting Desacetylcinobufotalin Accumulation

While animals are the primary natural source, plant cell culture systems represent a promising biotechnological platform for producing Desacetylcinobufotalin. rsc.org This method relies on the principle of biotransformation, where cultured plant cells convert an externally supplied substrate into a desired product. rsc.org Research has demonstrated that suspension cultures of Catharanthus roseus and Platycodon grandiflorum can perform hydroxylation on the related compound Cinobufagin to produce Desacetylcinobufotalin. rsc.org

The use of plant cell cultures offers several advantages for research production: the biological material is homogeneous, experiments can be conducted year-round without seasonal or geographical constraints, and the cultures can be scaled up to produce large quantities of the desired compound. rsc.org Furthermore, techniques such as elicitation, which involves applying biotic or abiotic stressors, can be used to trigger or enhance the production of secondary metabolites in these cultures. nih.govd-nb.info

Optimized Extraction Techniques for Desacetylcinobufotalin Research

The extraction of Desacetylcinobufotalin from its source material is a critical step that influences the yield and purity of the final product. Methodologies range from traditional solvent-based approaches to modern, environmentally conscious "green" techniques. jocpr.com

Solvent-Based Extraction Approaches

Conventional extraction techniques rely on the use of organic solvents to dissolve and separate the target compound from the solid matrix. scielo.br The choice of solvent is crucial and depends on the polarity of the target molecule. researchgate.netnih.gov For bufadienolides like Desacetylcinobufotalin, solvents such as ethanol, methanol, and acetone (B3395972) are often employed. sci-hub.senih.gov

Common solvent-based methods include:

Maceration : This simple technique involves soaking the powdered source material in a selected solvent for an extended period, often with agitation to improve diffusion. scielo.brresearchgate.net

Soxhlet Extraction : This method utilizes a specialized apparatus for continuous extraction. frontiersin.org The solvent is repeatedly heated, vaporized, condensed, and dripped over the material, which allows for a thorough extraction with a smaller volume of solvent compared to simple maceration. jocpr.comfrontiersin.org It is considered a classic and efficient method for extracting compounds from solid substances. frontiersin.org

| Technique | Principle | Common Solvents | Key Characteristics |

|---|---|---|---|

| Maceration | Soaking of material in a solvent to dissolve soluble compounds. scielo.brresearchgate.net | Ethanol, Methanol, Water, Acetone nih.gov | Simple, but can be time-consuming and require large solvent volumes. researchgate.net |

| Soxhlet Extraction | Continuous reflux of a pure solvent over the sample matrix for efficient extraction. frontiersin.org | Ethanol, n-Hexane, Methanol researchgate.netmdpi.com | More efficient than maceration; ensures thermal effect on the sample. frontiersin.org High solvent consumption and long duration can be drawbacks. mdpi.com |

| Percolation | A dynamic leaching process where fresh solvent is continuously added to maintain a concentration gradient. frontiersin.org | Various organic solvents. | More efficient than maceration but increases solvent consumption. frontiersin.org |

Green Extraction Methodologies in Phytochemical Isolation

In response to the environmental and health concerns associated with traditional solvents, green extraction techniques have gained prominence. researchgate.net These methods aim to reduce energy consumption, use safer solvents, and minimize waste generation. researchgate.netchemmethod.com

Key green extraction technologies applicable to natural products include:

Ultrasound-Assisted Extraction (UAE) : This technique employs ultrasonic waves to create cavitation bubbles in the solvent. jocpr.com The collapse of these bubbles near the cell walls of the source material enhances mass transfer and disrupts the cells, improving extraction efficiency and often reducing extraction time and temperature. jocpr.commdpi.com

Microwave-Assisted Extraction (MAE) : MAE uses microwave energy to heat the solvent and the moisture within the plant cells. jocpr.com This internal heating creates pressure that ruptures the cell walls, releasing the target compounds into the solvent. mdpi.com This method significantly accelerates the extraction process. jocpr.com

Supercritical Fluid Extraction (SFE) : SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. jocpr.com By manipulating temperature and pressure, the properties of the supercritical fluid can be tuned to selectively extract specific compounds. jocpr.com Supercritical CO2 is non-toxic, non-flammable, and easily removed from the extract, making it an environmentally benign option. researchgate.net

Pressurized Liquid Extraction (PLE) : Also known as Accelerated Solvent Extraction (ASE), this technique uses conventional solvents at elevated temperatures and pressures. thermofisher.com These conditions increase the solubility and diffusion rate of the analytes, leading to faster and more efficient extractions with less solvent compared to methods at atmospheric pressure. frontiersin.orgthermofisher.com

| Technique | Principle | Advantages | Considerations |

|---|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. jocpr.com | Reduced extraction time and temperature; improved efficiency. jocpr.commdpi.com | Potential for degradation of heat-sensitive compounds if not controlled. |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid, targeted heating of the solvent and sample. jocpr.com | Extremely fast; reduced solvent consumption. jocpr.comfrontiersin.org | Unsuitable for some heat-sensitive (thermolabile) compounds. mdpi.com |

| Supercritical Fluid Extraction (SFE) | Employs a supercritical fluid (e.g., CO2) as a tunable solvent. jocpr.com | Environmentally friendly (uses non-toxic CO2); high selectivity. jocpr.comresearchgate.net | High initial equipment cost. |

| Pressurized Liquid Extraction (PLE/ASE) | Uses solvents at elevated temperatures and pressures to increase extraction efficiency. thermofisher.com | Fast, efficient, and uses less solvent than traditional methods. frontiersin.orgthermofisher.com | Requires specialized equipment to handle high pressures. |

Advanced Purification Strategies for Academic Research Applications

Following extraction, the crude extract contains a mixture of compounds. Advanced purification strategies are necessary to isolate Desacetylcinobufotalin to a high degree of purity required for academic research. Chromatography is the cornerstone of this process. nih.gov A typical multi-step purification workflow involves capture, intermediate purification, and polishing stages. youtube.com

Chromatography : This technique separates molecules based on their differential interactions with a stationary phase (a solid support) and a mobile phase (a liquid or gas). nih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC is a high-resolution technique widely used for the final purification and analysis of natural products like bufadienolides. rsc.orgchemmethod.com It uses high pressure to pass the mobile phase through a column packed with small-particle stationary phase, allowing for precise separation.

Ion Exchange Chromatography (IEX) : IEX separates molecules based on their net surface charge. nih.gov It is a highly selective method that can be used as an effective polishing step in a purification process. nih.gov

Affinity Chromatography : This is the most selective type of chromatography, separating molecules based on a specific and reversible binding interaction between the target molecule and a ligand immobilized on the stationary phase. nih.gov

Filtration Techniques :

Ultrafiltration/Microfiltration : These methods use semi-permeable membranes to separate molecules based on size. labcompare.com They can be used to remove particulates, bacteria, or large impurities from the extract before or between chromatographic steps. labcompare.com

Automated Purification Platforms : Modern research can leverage automated systems for high-throughput screening of different chromatographic resins and conditions. nih.gov These platforms can rapidly identify the optimal purification strategy for a target molecule, saving time and resources. nih.gov

Chromatographic Separation Techniques (e.g., HPLC, Preparative HPLC)

Chromatographic techniques are fundamental for the isolation and purification of Desacetylcinobufotalin from its natural sources. nih.govbioanalysis-zone.com High-Performance Liquid Chromatography (HPLC) is a widely employed analytical method for the simultaneous separation and quantification of Desacetylcinobufotalin alongside other bufadienolides. walshmedicalmedia.combvsalud.org

A common approach involves using a reversed-phase C18 column, such as a SinoChrom ODS-BP C18 or a semi-preparative XCharge C18 column. walshmedicalmedia.comresearchgate.netresearchgate.net The separation is typically achieved through gradient elution, utilizing a mobile phase consisting of acetonitrile (B52724) and an aqueous solution, often containing additives like acetic acid and potassium dihydrogen phosphate (B84403) to control pH and improve separation. walshmedicalmedia.com Detection is commonly performed using a photodiode array (PDA) detector, with a characteristic UV absorption maximum for bufadienolides around 296 nm. nih.gov

For obtaining larger quantities of pure Desacetylcinobufotalin for research purposes, preparative HPLC is the method of choice. nih.govsci-hub.se This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. researchgate.net For instance, a reversed-phase preparative HPLC with a C18 column has been successfully used to isolate bufadienolides from toad venom extracts. sci-hub.se In some instances, a multi-step purification process involving initial fractionation by methods like medium-pressure liquid chromatography (MPLC) followed by preparative HPLC is used to handle complex extracts and improve the purity of the final product. researchgate.net

Table 1: HPLC Parameters for Desacetylcinobufotalin Analysis

| Parameter | Details | Source(s) |

| Column | SinoChrom ODS-BP C18 | walshmedicalmedia.com |

| semi-preparative XCharge C18 (250 × 20 mm, 5 μm) | researchgate.netresearchgate.net | |

| Acquity UPLC® HSS T3 (2.1 mm × 100 mm, 1.8 μm) | frontiersin.org | |

| Mobile Phase | Acetonitrile and 0.1% acetic acid-0.5% potassium dihydrogen phosphate aqueous solution (pH 2.4) | walshmedicalmedia.com |

| Detection | Photodiode Array (PDA) at ~296 nm | nih.govwalshmedicalmedia.com |

| Flow Rate | 0.8 mL min-1 (analytical) | walshmedicalmedia.com |

Membrane-Based Purification and Other Modern Methods

While chromatographic methods are prevalent, the broader field of bioseparation includes membrane-based techniques that can be applied to the purification of natural products. nih.govscribd.com Membrane filtration processes like microfiltration (MF) and ultrafiltration (UF) are often used for initial clarification of extracts by removing particulates, cells, and large macromolecules. mrwa.comresearchgate.net These methods separate components based on size, with microfiltration retaining larger particles and ultrafiltration retaining macromolecules like proteins. scribd.commrwa.com

Although direct application of membrane-based techniques for the specific isolation of Desacetylcinobufotalin is not extensively detailed in the provided search results, these methods could serve as crucial pre-purification steps. For instance, an initial extraction of toad skin with a solvent could be followed by microfiltration to remove cellular debris before proceeding to chromatographic separation. walshmedicalmedia.commrwa.com This would reduce the complexity of the mixture and prevent fouling of the HPLC columns, thereby improving the efficiency and longevity of the chromatographic system. mrwa.com

Modern advancements also include the use of two-dimensional liquid chromatography (2D-LC), which combines different chromatographic methods, such as MPLC and preparative HPLC, in an online system for enhanced separation of complex mixtures. researchgate.net This approach has been successfully used for the gram-scale isolation of multiple bufadienolides from toad venom in a single run, yielding high-purity compounds. researchgate.net

Biosynthesis and Biotransformation Pathways of Desacetylcinobufotalin

Elucidation of Biosynthetic Precursors and Intermediates

The biosynthesis of desacetylcinobufotalin is not a de novo process but rather a modification of existing, more abundant bufadienolides. Research indicates that the primary and immediate precursors are other bufadienolides found in toad venom, such as cinobufagin (B1669057) and cinobufotalin (B1669058).

Cinobufagin serves as a significant starting material for biotransformation. nih.govacs.org It is one of the major bufadienolides present in toad venom and can be converted into various derivatives through enzymatic reactions. acs.org One of the key intermediates in the pathway from cinobufagin to desacetylcinobufotalin is cinobufotalin itself. nih.govacs.org The transformation of cinobufagin can involve hydroxylation to produce compounds like 12β-hydroxycinobufagin, which can then be further metabolized. nih.gov

The most direct precursor to desacetylcinobufotalin is cinobufotalin. nih.govnih.gov The conversion is a straightforward deacetylation reaction where the acetyl group at the C-16 position of cinobufotalin is removed. This process has been observed in various biotransformation studies. nih.govsci-hub.st While the complete biosynthetic pathway from cholesterol (the general precursor for all steroids) to bufadienolides in toads is not fully elucidated, it is understood to involve numerous enzymatic steps similar to those in other steroidogenic pathways, followed by specific modifications that create the characteristic bufadienolide structure. rsc.orgmdpi.com The immediate precursors and intermediates relevant to desacetylcinobufotalin are primarily other C-24 steroids found within the same biological source.

Enzymatic Biotransformations Leading to Desacetylcinobufotalin

The structural modification of bufadienolides is predominantly carried out by a range of enzymes that catalyze specific reactions, including deacetylation, hydroxylation, and epimerization. These enzymatic processes are key to the formation and diversification of compounds like desacetylcinobufotalin.

The defining step in the formation of desacetylcinobufotalin from its immediate precursor, cinobufotalin, is the enzymatic hydrolysis of the C-16β acetoxy group. sci-hub.st This reaction is catalyzed by deacetylases or esterases. Such enzymatic activity is a common metabolic route for acetylated bufadienolides in various biological systems, including microorganisms and mammalian liver microsomes. nih.govresearchgate.net

In microbial transformation studies, deacetylation at C-16 is a frequently observed reaction. For instance, fungi like Alternaria alternata have been shown to deacetylate cinobufagin derivatives as part of their metabolic processing. nih.gov This deacetylation is significant as it alters the lipophilicity and potentially the biological activity of the parent compound. The removal of the acetyl group from cinobufotalin directly yields desacetylcinobufotalin, highlighting the critical role of hydrolytic enzymes in its biosynthesis. nih.govsci-hub.st

Hydroxylation and epimerization are crucial enzymatic reactions that contribute to the vast diversity of bufadienolides. While not always leading directly to desacetylcinobufotalin, they act on its precursors and can modify the final compound itself. Cytochrome P450 monooxygenases are often responsible for these hydroxylation reactions. nih.govacs.org

Hydroxylation can occur at various positions on the steroid nucleus. For example, the microbial transformation of cinobufagin by Syncephalastrum racemosum yields hydroxylated products such as 7β-hydroxycinobufagin and 12β-hydroxycinobufagin. nih.govacs.org Similarly, Alternaria alternata specifically hydroxylates cinobufagin at the 12β-position, which is then followed by deacetylation to produce 12β-hydroxyl desacetylcinobufagin (B1670279). nih.gov Plant cell cultures can also introduce hydroxyl groups, such as the formation of 1β-hydroxyl desacetylcinobufagin by Catharanthus roseus cultures. sci-hub.stfrontiersin.org

Epimerization, the change in stereochemistry at a chiral center, is another important transformation. The epimerization of the 3-hydroxyl group via a 3-keto intermediate is a known metabolic process for bufadienolides. nih.gov For example, the biotransformation of bufotalin (B190710) by Saussurea involucrata cell cultures yielded 3-epi-desacetylbufotalin, demonstrating both deacetylation and epimerization. nih.gov These reactions showcase the enzymatic machinery available in various organisms to modify bufadienolide structures, leading to a wide array of derivatives, including isomers of desacetylcinobufotalin. nih.gov

Microbial and Plant Cell Biotransformation Studies for Desacetylcinobufotalin Production and Modification

The structural modification of complex natural products like bufadienolides through chemical synthesis is often challenging. Biotransformation using plant cell or microbial cultures offers an effective and environmentally friendly alternative for producing rare derivatives like desacetylcinobufotalin. frontiersin.orgnih.gov

Plant cell suspension cultures are recognized for their ability to perform specific and regioselective modifications of steroids. frontiersin.orgnih.govacs.org The biotransformation of cinobufagin using cell suspension cultures of Catharanthus roseus (Madagascar periwinkle) and Platycodon grandiflorum (balloon flower) has been successfully demonstrated to produce desacetylcinobufotalin. frontiersin.orgpaper.edu.cn

When cinobufagin was administered to a Catharanthus roseus cell culture, it was converted into several products, including desacetylcinobufotalin. sci-hub.stfrontiersin.org The transformation involves the hydrolysis of the C-16 acetoxy group. sci-hub.st A time-course investigation revealed that the production of desacetylcinobufotalin reached its peak after a specific incubation period, indicating an efficient enzymatic process within the plant cells. sci-hub.stresearchgate.net Similar results were obtained with cell cultures of Platycodon grandiflorum, which also effectively transformed cinobufagin into desacetylcinobufotalin. frontiersin.orgpaper.edu.cn

| Plant Cell Culture | Substrate | Major Products | Reaction Types |

|---|---|---|---|

| Catharanthus roseus | Cinobufagin | Desacetylcinobufotalin, 3-epi-desacetylcinobufagin, 1β-hydroxyl desacetylcinobufagin | Deacetylation, Isomerization, Hydroxylation |

| Platycodon grandiflorum | Cinobufagin | Desacetylcinobufotalin, 3-epi-desacetylcinobufagin | Deacetylation, Isomerization |

| Saussurea involucrata | Bufotalin | 3-epi-desacetylbufotalin, 3-epi-bufotalin | Deacetylation, Epimerization |

Microorganisms, particularly fungi, are powerful tools for biotransformation due to their diverse enzymatic systems. nih.govacs.org Various fungal strains have been shown to metabolize bufadienolides through reactions such as hydroxylation, dehydrogenation, and deacetylation. nih.govresearchgate.net

The fungus Syncephalastrum racemosum transforms cinobufagin into several metabolites, including cinobufotalin, the direct precursor of desacetylcinobufotalin. nih.govacs.org Another fungus, Alternaria alternata, is notable for its ability to perform a rapid 12β-hydroxylation of cinobufagin, followed by subsequent dehydrogenation and deacetylation at C-16 to yield 3-oxo-12β-hydroxyl desacetylcinobufagin and 12β-hydroxyl desacetylcinobufagin. nih.gov Aspergillus niger has also been utilized in the biotransformation of cinobufotalin. aminer.cnresearchgate.netresearchgate.net These studies demonstrate that microbial systems can be employed to produce not only desacetylcinobufotalin but also its novel hydroxylated derivatives, which are difficult to synthesize chemically. nih.gov

| Microorganism | Substrate | Major Products | Reaction Types |

|---|---|---|---|

| Alternaria alternata | Cinobufagin | 12β-hydroxyl cinobufagin, 12β-hydroxyl desacetylcinobufagin, 3-oxo-12β-hydroxyl desacetylcinobufagin | Hydroxylation, Deacetylation, Dehydrogenation |

| Syncephalastrum racemosum | Cinobufagin | Cinobufotalin, 7β-hydroxycinobufagin, 12β-hydroxycinobufagin | Hydroxylation |

| Aspergillus niger | Cinobufotalin | Metabolites of cinobufotalin | Biotransformation |

Theoretical Postulations of Biosynthetic Pathways within Bufadienolides

The complete biosynthetic pathway of bufadienolides, including desacetylcinobufotalin, has not been fully elucidated. However, based on the identification of precursor molecules and key enzymes in toad tissues, researchers have proposed several theoretical pathways. These postulations primarily suggest that bufadienolides are derived from cholesterol, undergoing a series of enzymatic modifications similar to steroid hormone biosynthesis, but with unique steps leading to the characteristic α-pyrone lactone ring. researchgate.netnih.govcornell.edu

Initial Steps: From Cholesterol to Pregnenolone

The widely accepted starting point for bufadienolide biosynthesis is cholesterol. nih.gov The initial and rate-limiting step is believed to be the conversion of cholesterol to pregnenolone. This reaction is catalyzed by the cholesterol side-chain cleavage enzyme, a cytochrome P450 enzyme known as P450scc or CYP11A1. researchgate.netnih.gov Transcripts for this enzyme have been identified in the venom glands of Bufo bufo gargarizans, supporting its role in the pathway. nih.gov This conversion is a critical gateway, channeling cholesterol from general metabolism into the specialized steroid synthesis pathway. researchgate.net

Formation of the Progesterone Intermediate and Steroid Core

Following the formation of pregnenolone, it is postulated that the pathway proceeds through progesterone. This step involves two sequential reactions catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD): the oxidation of the 3β-hydroxyl group to a 3-keto group, and the isomerization of the double bond from the B-ring (Δ⁵) to the A-ring (Δ⁴). nih.gov Another key enzyme, steroid 5β-reductase (5β-POR), is also thought to be involved, which would be responsible for establishing the A/B cis ring junction characteristic of many bufadienolides. nih.gov The differential expression of these enzymes in various toad tissues, with high accumulation in venom glands, further supports their involvement in bufadienolide synthesis. nih.gov

Postulated Pathways to the α-Pyrone Ring

The most distinctive feature of a bufadienolide is the six-membered, double-unsaturated lactone (α-pyrone) ring attached at the C-17 position of the steroid nucleus. researchgate.net The formation of this ring is a key area of theoretical postulation.

One major hypothesis suggests that the pathway involves intermediates similar to bile acids. cornell.edu Studies have shown that 3β-hydroxycholanate derivatives can serve as competent precursors for bufadienolide synthesis in the toad Rhinella marina (formerly Bufo marinus). nih.gov This suggests a pathway where the cholesterol side chain is first shortened, similar to bile acid synthesis, and then cyclized to form the lactone ring.

The table below summarizes the key enzymes and precursors that are theoretically involved in the biosynthesis of the bufadienolide scaffold.

| Biosynthetic Step | Precursor Molecule | Postulated Enzyme/Enzyme Class | Product | Supporting Evidence/Reference |

| Side-Chain Cleavage | Cholesterol | Cytochrome P450scc (CYP11A1) | Pregnenolone | Identification in toad venom gland transcriptome. researchgate.netnih.gov |

| Oxidation/Isomerization | Pregnenolone | 3β-hydroxysteroid dehydrogenase (3β-HSD) | Progesterone | High expression in toad venom glands. nih.gov |

| Ring Junction Formation | Progesterone derivative | Steroid 5β-reductase (5β-POR) | 5β-pregnane derivative | Identified as potentially involved in the pathway. nih.gov |

| Lactone Ring Formation | C24 Cholanic acid derivatives | Unknown enzymes | Bufadienolide scaffold | Incorporation of cholanate precursors into bufadienolides. nih.govcornell.edu |

Final Diversification Steps

Once the fundamental bufadienolide skeleton is formed, a series of structural modifications are thought to occur, leading to the vast diversity of compounds observed in nature, including desacetylcinobufotalin. These late-stage tailoring reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes, which are responsible for site-specific hydroxylations at various positions on the steroid core. nih.gov Other modifications include:

Epoxidation: Formation of an epoxy group, such as the C-14, C-15 epoxide seen in compounds like cinobufagin. nih.gov

Acetylation: Addition of an acetyl group, for instance at the C-16 position to form compounds like cinobufotalin. nih.gov

Deacetylation: The hydrolysis of an acetyl group, which is the reaction that converts cinobufotalin into desacetylcinobufotalin . sci-hub.stisopsoc.org

The table below outlines the postulated final steps that diversify the bufadienolide scaffold.

| Modification Type | Enzyme Class | Example Substrate | Example Product | Supporting Evidence/Reference |

| Hydroxylation | Cytochrome P450 (CYP) | Bufalin | 19-hydroxy-bufalin | Functional characterization of toad CYPs. nih.gov |

| Acetylation | Acetyltransferase | Desacetylcinobufotalin | Cinobufotalin | Comparison of related structures. nih.govsci-hub.st |

| Deacetylation | Hydrolase/Esterase | Cinobufotalin | Desacetylcinobufotalin | Biotransformation studies. sci-hub.stisopsoc.org |

| Epimerization | Dehydrogenase/Reductase | Bufalin (3β-OH) | 3-epi-bufalin (3α-OH) | Identification of HSE-1 enzyme. nih.govresearchgate.net |

These theoretical pathways, while not fully confirmed, provide a robust framework for understanding the complex biosynthesis of desacetylcinobufotalin and other bufadienolides. Future research focusing on the functional characterization of each postulated enzyme will be critical to fully map this intricate natural product pathway.

Chemical Synthesis and Derivatization Strategies of Desacetylcinobufotalin Analogues

Total Synthesis Approaches for Desacetylcinobufotalin Core Structure

The total synthesis of a complex polycyclic natural product such as Desacetylcinobufotalin, which features a rigid steroid nucleus with multiple stereocenters, is a formidable task. caltech.edu Such endeavors are not merely about creating the molecule but are also a platform for developing and showcasing new synthetic methodologies. uni-mainz.detitech.ac.jp The architectural complexity of these molecules pushes the boundaries of known chemical reactions and strategies. caltech.edu

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. amazonaws.com It involves deconstructing a target molecule into simpler, commercially available or easily prepared starting materials. solubilityofthings.comscitepress.org This process helps to identify strategic bonds and key intermediates, thereby outlining a potential forward synthetic route. amazonaws.com

For the Desacetylcinobufotalin core, a retrosynthetic analysis would identify several key disconnections:

The α-Pyrone Ring: A primary disconnection would involve the C17-lactone ring, a hallmark of bufadienolides. This could be simplified via a disconnection of the C-O and C-C bonds of the lactone, leading back to a C-17 acetyl group and a two-carbon building block, which could be installed using a variety of olefination and oxidation strategies.

The C/D Ring System: The trans-fusion of the C and D rings is a common challenge in steroid synthesis. A plausible strategy involves disconnecting the C-14 to C-15 bond or the C-8 to C-14 bond, simplifying the tetracyclic core into a more manageable bicyclic or tricyclic intermediate.

The A/B Ring System: The A/B ring system can be constructed using well-established methods in steroid synthesis, such as the Robinson annulation, to form the cyclohexenone A-ring onto a pre-existing B-ring precursor.

Table 1: Plausible Retrosynthetic Disconnections for Desacetylcinobufotalin

| Disconnection Point | Target Fragment | Potential Synthetic Precursor(s) |

|---|---|---|

| C17 α-Pyrone Ring | C20-C24 Lactone | Steroid with C17-acetyl group; Glyoxylate chemistry |

| C/D Ring Junction | Tetracyclic Steroid Core | Hydrindane (C/D rings) + A/B ring precursor |

| A/B Ring Construction | A/B/C Tricyclic System | Wieland-Miescher ketone analogue |

Stereoselective Synthesis Methodologies

The spatial arrangement of atoms is critical for the biological activity of a molecule. upol.cz Desacetylcinobufotalin possesses numerous stereocenters, and therefore, controlling the stereochemistry at each step is paramount for a successful total synthesis. Stereoselective synthesis aims to produce a single desired stereoisomer from a mixture of possibilities. upol.cz

Key strategies for achieving stereocontrol include:

Substrate Control: Utilizing the existing chirality within the molecule to direct the stereochemical outcome of a subsequent reaction. In steroid synthesis, the rigid chair-like conformations of the rings often direct incoming reagents to attack from the less sterically hindered face.

Reagent Control: Employing chiral reagents or catalysts to induce asymmetry. This is particularly useful for setting stereocenters early in the synthesis.

Catalytic Asymmetric Synthesis: Using small amounts of a chiral catalyst (metal-based or organocatalytic) to generate large quantities of an enantiomerically enriched product. This is a highly efficient and atom-economical approach.

Specific reactions that are workhorses in stereoselective steroid synthesis include the Diels-Alder reaction for ring formation, stereoselective aldol (B89426) reactions for building carbon-carbon bonds with defined stereochemistry, and catalytic hydrogenation for the stereospecific reduction of double bonds. upol.cznih.govnih.gov The synthesis of spirocyclic cores, similar in complexity to steroid systems, often relies on stereoselective cycloadditions to set key stereocenters. rsc.org

In the last two decades, organocatalysis—the use of small organic molecules as catalysts—has emerged as a third pillar of asymmetric catalysis, alongside biocatalysis and metal catalysis. nih.gov It offers a powerful strategy for the construction of complex molecules, often under mild, environmentally friendly conditions. nih.govoaepublish.com

Synthetic Modification and Derivatization for Structure-Activity Relationship (SAR) Studies

Once a synthetic route to the core structure is established, or if the natural product can be isolated in sufficient quantities, chemists can create a library of analogues to explore the structure-activity relationship (SAR). nih.gov SAR studies involve systematically altering the chemical structure of a compound and assessing the effect of these changes on its biological activity. mdpi.comrsc.org This process is crucial for identifying the key pharmacophoric features of the molecule and for optimizing its potency, selectivity, and pharmacokinetic properties.

The C-3, C-14, and C-17 positions of the bufadienolide scaffold are common sites for structural variation in nature and are therefore logical targets for synthetic modification. nih.gov

C-3 Modification: The C-3 hydroxyl group is a versatile handle for derivatization. Standard functional group transformations can be employed, such as:

Oxidation: Conversion of the secondary alcohol to a ketone (3-keto derivative).

Esterification/Etherification: Reaction with various acyl chlorides or alkyl halides to produce a range of esters and ethers.

Amination: Conversion to an amino group, allowing for the synthesis of amide or sulfonamide derivatives. These modifications can influence properties like solubility and cell permeability. nih.gov

C-14 Modification: The C-14 hydroxyl is a tertiary alcohol, making it less reactive. However, modifications can be achieved, often involving neighboring group participation or rearrangements. Dehydration could introduce a double bond into the D-ring, altering the steroid's conformation.

C-17 Modification: The α-pyrone ring at C-17 is critical for the cardiotonic activity of related compounds. Modifications here can significantly impact biological function. Synthetic strategies could include:

Saturation: Reduction of the double bonds in the lactone ring.

Ring Opening: Hydrolysis or aminolysis of the lactone to form the corresponding hydroxy acid or amide.

Replacement: Complete replacement of the pyrone with other five- or six-membered heterocyclic rings.

Table 2: Examples of Synthetic Modifications for SAR Studies

| Position | Modification Type | Example Reagents/Conditions | Potential New Functional Group |

|---|---|---|---|

| C-3 | Oxidation | Pyridinium chlorochromate (PCC) | Ketone |

| C-3 | Esterification | Acetyl chloride, pyridine | Acetate ester |

| C-3 | Etherification | Methyl iodide, NaH | Methyl ether |

| C-17 | Lactone Reduction | H₂, Pd/C | Saturated lactone (butanolide) |

| C-17 | Lactone Opening | NaOH, then H₃O⁺ | Hydroxy carboxylic acid |

Introduction of Heterocyclic Moieties and Other Functional Groups

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are cornerstones of medicinal chemistry. jchr.orgrasayanjournal.co.inglobalscientificjournal.com Incorporating heterocyclic moieties into a natural product scaffold is a widely used strategy to modulate its biological activity, improve its pharmacokinetic profile, or reduce toxicity. jchr.orgnih.gov

The Desacetylcinobufotalin scaffold can be appended with various heterocycles, typically using its existing functional groups as anchors. For example, the C-3 hydroxyl group can be used to link heterocycles via an ether or ester bond. Alternatively, a C-3 keto derivative can be a precursor for condensation reactions with hydrazine- or hydroxylamine-containing heterocycles to form hydrazones or oximes. Modern cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can also be employed to attach heterocyclic rings to positions on the steroid nucleus that have been functionalized with a halide or triflate. nih.gov

Commonly introduced heterocycles include:

Nitrogen-containing heterocycles: Pyridine, pyrazole, imidazole, triazole, and indole (B1671886) are frequently used to introduce hydrogen bond donors/acceptors and to alter the basicity of the molecule. rasayanjournal.co.inopenmedicinalchemistryjournal.com

Oxygen-containing heterocycles: Furan and oxazole.

Sulfur-containing heterocycles: Thiophene and thiazole.

These modifications can lead to new interactions with biological targets, potentially resulting in enhanced potency or a novel mechanism of action. nih.govnih.gov

Green Chemistry Principles in Desacetylcinobufotalin Synthesis

The application of green chemistry principles to the synthesis of complex natural products like Desacetylcinobufotalin and its analogues is a critical step towards environmentally sustainable pharmaceutical development. researchgate.net These principles aim to reduce or eliminate the use and generation of hazardous substances throughout the chemical lifecycle. yale.edusigmaaldrich.com The synthesis of Desacetylcinobufotalin, a compound with a complex steroidal backbone, traditionally involves multi-step processes that can be resource-intensive and generate significant waste. By integrating green chemistry, researchers are exploring more efficient and environmentally benign synthetic and derivatization strategies. hilarispublisher.com

Key green chemistry principles relevant to Desacetylcinobufotalin synthesis include the use of catalytic reagents, the design of less hazardous chemical syntheses, the use of safer solvents and auxiliaries, and the reduction of unnecessary derivatization steps. acs.orgconsensus.app Biocatalysis, in particular, has emerged as a powerful tool, offering high selectivity and reducing the need for protecting groups, which in turn minimizes waste. acs.orgutuvolter.fi

Biocatalysis and Enzymatic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry and holds significant promise for the synthesis and derivatization of Desacetylcinobufotalin analogues. hilarispublisher.com Enzymes operate under mild conditions, are highly specific, and can often eliminate the need for protecting groups, thereby reducing the number of synthetic steps and the amount of waste generated. acs.org

A notable application of biocatalysis in the broader bufadienolide class is the enzymatic glycosylation to improve water solubility and biological activity. For instance, the microbial glycosyltransferase YjiC1 has been successfully used for the one-step synthesis of bufadienolide O-glucosides and O-galactosides with high conversion rates. wiley.com This enzymatic approach is a greener alternative to traditional chemical glycosylation methods, which often involve harsh reagents and multiple protection and deprotection steps.

The biotransformation of related bufadienolides, such as the conversion of cinobufagin (B1669057) by Alternaria alternata to produce 12-oxo-desacetylcinobufagin, further demonstrates the potential of using microorganisms and their enzymes for targeted modifications. researchgate.net While the yield in this specific instance was low, it highlights the principle of using biological systems for selective transformations that can be difficult to achieve through conventional chemistry. researchgate.net The development of more efficient and specifically engineered enzymes could significantly improve the yields and applicability of such biotransformations for creating Desacetylcinobufotalin analogues. nih.gov

The following table summarizes examples of enzymatic transformations relevant to bufadienolide synthesis, illustrating the potential for green derivatization strategies for Desacetylcinobufotalin.

| Enzyme/Organism | Substrate | Product | Key Green Advantage | Reference |

| Glycosyltransferase YjiC1 | Bufadienolides | Bufadienolide O-glucosides/galactosides | One-step synthesis, high conversion rates (63-99%), avoids protecting groups | wiley.com |

| Alternaria alternata | Cinobufagin | 12-oxo-desacetylcinobufagin | Selective oxidation under mild conditions | researchgate.net |

Use of Greener Solvents and Solvent-Free Synthesis

A significant aspect of green chemistry is the reduction or elimination of volatile and hazardous organic solvents. acs.org The ideal is to conduct reactions in water, supercritical fluids like CO2, or in the absence of a solvent altogether. nih.gov Solvent-free synthesis, where reactants are ground or fused together, can lead to shorter reaction times, higher yields, and a significant reduction in waste. ekb.eg While specific examples for Desacetylcinobufotalin are not yet widely reported, the principles of solvent-free synthesis are being applied to other complex organic molecules. rsc.orgmdpi.comnih.govrsc.org

The use of deep eutectic solvents (DESs) is another emerging green alternative. mdpi.com These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. DESs are often biodegradable, have low toxicity, and can be tailored for specific reactions. mdpi.com

Catalytic Methods and Atom Economy

Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused, a key principle of green chemistry. yale.edu The development of novel catalysts can improve the efficiency and atom economy of synthetic routes to Desacetylcinobufotalin. For example, a concise synthesis of the related bufadienolide, cinobufagin, utilized a photochemical regioselective singlet oxygen [4+2] cycloaddition followed by a CoTPP-promoted rearrangement. nih.gov The use of a scandium(III) trifluoromethanesulfonate (B1224126) catalyst was also crucial for a regioselective rearrangement step. nih.gov Such catalytic approaches, if adapted for Desacetylcinobufotalin synthesis, could significantly reduce waste compared to stoichiometric methods.

The table below outlines some catalytic methods that align with green chemistry principles and could be applicable to the synthesis of Desacetylcinobufotalin analogues.

| Catalyst Type | Reaction | Potential Application in Desacetylcinobufotalin Synthesis | Green Advantage | Reference |

| Photochemical/CoTPP | Cycloaddition/Rearrangement | Formation of the pyrone ring | High regioselectivity, catalytic amounts of reagents | nih.gov |

| Scandium(III) trifluoromethanesulfonate | Rearrangement | Stereoselective installation of functional groups | High regioselectivity, catalytic use of Lewis acid | nih.gov |

| Heterogeneous Co-N-C catalyst | Oxidative fractionation | Potential for modification of steroid backbone from renewable feedstocks | Use of non-precious metal catalyst, potential for lignin (B12514952) valorization | nih.gov |

By embracing these green chemistry principles, the synthesis and derivatization of Desacetylcinobufotalin and its analogues can be made more sustainable, efficient, and environmentally responsible, aligning with the broader goals of modern pharmaceutical development.

Investigation of Biological Activities and Molecular Mechanisms in Vitro and Mechanistic Preclinical in Vivo Models

Cellular and Molecular Target Identification

Desacetylcinobufotalin, as a cardiotonic steroid, is implicated in the modulation of the Na+/K+-ATPase enzyme. This enzyme, also known as the sodium-potassium pump, is an integral membrane protein essential for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the plasma membrane of most animal cells. nih.govabclonal.com These gradients are crucial for a multitude of physiological processes, including osmoregulation, sodium-coupled transport of various molecules, and the electrical excitability of nerve and muscle tissues. abclonal.com The Na+/K+-ATPase is composed of a large catalytic alpha subunit and a smaller glycoprotein (B1211001) beta subunit. abclonal.com

The interaction of cardiac glycosides with the Na+/K+-ATPase can inhibit the pump's ion-transporting function. frontiersin.org This inhibition leads to an increase in intracellular sodium concentration, which in turn affects the sodium-calcium exchanger, leading to a rise in intracellular calcium levels. utoledo.edu However, beyond its pumping function, the Na+/K+-ATPase also acts as a signal transducer. frontiersin.orgutoledo.edu When ligands like cardiac glycosides bind to it, the enzyme can initiate intracellular signaling cascades, often independent of its ion-pumping activity. utoledo.edu This signaling function is frequently localized in specific membrane microdomains called caveolae, where the Na+/K+-ATPase forms a complex with other proteins like Src (a non-receptor tyrosine kinase) and the epidermal growth factor receptor (EGFR). frontiersin.orgutoledo.edu

In network pharmacology studies of Huachansu injection, which contains Desacetylcinobufotalin among other active compounds, ATP1A1—the alpha-1 subunit of the Na+/K+-ATPase—was identified as a potential protein target. frontiersin.org The binding of compounds to this target can trigger downstream signaling pathways, such as the activation of Src, which in turn can transactivate the EGFR, leading to the activation of the MAPK pathway (including ERK, JNK, and p38) and the production of reactive oxygen species (ROS). frontiersin.orgutoledo.edu Ion channels, which are membrane proteins that allow the passage of specific ions, are functionally regulated by these electrochemical gradients maintained by the Na+/K+-ATPase and can be voltage-gated, ligand-gated, or mechanosensitive. sophion.comuniba.it The dysregulation of the Na+/K+-ATPase by compounds like Desacetylcinobufotalin consequently impacts the function of these related ion channels. lestudium-ias.com

Beyond its primary interaction with Na+/K+-ATPase, Desacetylcinobufotalin has been associated with a range of other protein and enzyme targets, primarily through computational and network pharmacology analyses of multi-component traditional medicines in which it is a constituent. These studies predict interactions that require further validation but provide a map of the compound's potential molecular engagements.

In studies evaluating Huachansu for its effects on hepatocellular carcinoma, Desacetylcinobufotalin was one of eleven bioactive components identified. frontiersin.org A comprehensive analysis predicted a network of protein targets for these components. frontiersin.org Among the key targets identified in this network were Estrogen Receptor 1 (ESR1), Caspase-3 (CASP3), Epidermal Growth Factor Receptor (EGFR), Androgen Receptor (AR), Cytochrome P450 3A4 (CYP3A4), Erb-B2 Receptor Tyrosine Kinase 2 (ERBB2), and Matrix Metalloproteinase-2 (MMP2). frontiersin.org

Another study focusing on breast cancer also used network pharmacology and molecular docking to identify targets for Huachansu's components. plos.org This analysis highlighted Phosphoinositide 3-kinase (PI3K) catalytic subunit alpha (PIK3CA), PI3K catalytic subunit delta (PIK3CD), and the mammalian target of rapamycin (B549165) (mTOR) as key targets. plos.org Additionally, other research suggests that Desacetylcinobufotalin may target proteins such as the PKR-like ER kinase (PERK), which is involved in inducing cytotoxicity. medchemexpress.com

The following table summarizes the potential protein and enzyme targets of Desacetylcinobufotalin as identified in various preclinical studies.

| Target Protein/Enzyme | Protein/Enzyme Function | Associated Cancer Type (in study) | Reference |

|---|---|---|---|

| Na+/K+-ATPase (ATP1A1) | Ion transport, signal transduction | Hepatocellular Carcinoma | frontiersin.org |

| PIK3CA, PIK3CD, mTOR | Cell growth, proliferation, survival (PI3K/Akt/mTOR pathway) | Breast Cancer | plos.org |

| Caspase-3 (CASP3) | Executioner caspase in apoptosis | Hepatocellular Carcinoma | frontiersin.org |

| EGFR, ERBB2 | Receptor tyrosine kinases involved in cell growth and proliferation | Hepatocellular Carcinoma | frontiersin.org |

| ESR1, AR | Nuclear hormone receptors | Hepatocellular Carcinoma | frontiersin.org |

| MMP2 | Enzyme involved in extracellular matrix degradation | Hepatocellular Carcinoma | frontiersin.org |

| PKR-like ER kinase (PERK) | Induces cytotoxicity, part of the unfolded protein response | General | medchemexpress.com |

Modulation of Intracellular Signaling Pathways

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular network that governs cell proliferation, growth, survival, and metabolism. mdpi.comnih.govnih.gov Dysregulation and overactivation of this pathway are hallmarks of many human cancers, contributing to uncontrolled cell growth and resistance to therapies. mdpi.comspringermedizin.de

Research has demonstrated that the biological activity of Desacetylcinobufotalin is linked to the modulation of this crucial pathway. In studies on breast cancer cells, treatment with Huachansu, which contains Desacetylcinobufotalin, led to a significant inhibition of the PI3K-Akt signaling pathway. plos.org Experimental verification through western blotting showed that the treatment caused a reduction in the expression levels of phosphorylated PI3K (p-PI3K), phosphorylated Akt (p-Akt), and phosphorylated mTOR (p-mTOR) in a dose-dependent manner. plos.org This indicates that the compounds within Huachansu, including Desacetylcinobufotalin, interfere with the kinase activity that drives this pro-survival pathway. By inhibiting the phosphorylation of these key proteins, the downstream signals that promote cell growth and proliferation are effectively blocked. Molecular docking analyses further supported these findings by identifying direct interactions between several of Huachansu's active compounds and key proteins in the pathway, including PIK3CA, PIK3CD, and mTOR. plos.org

The c-Jun N-terminal kinase (JNK) pathway is a subset of the mitogen-activated protein kinase (MAPK) signaling cascade. nih.gov It is typically activated by cellular stress, such as exposure to inflammatory cytokines, UV irradiation, or oxidative stress. nih.govmdpi.com The role of JNK activation is context-dependent; it can be involved in promoting apoptosis, but also in cell survival and proliferation. nih.gov

The activation of the JNK pathway is connected to the signal-transducing function of Na+/K+-ATPase. frontiersin.org The binding of ligands to the Na+/K+-ATPase can trigger a cascade via Src and EGFR, which leads to the activation of the Ras-RAF-MEK-MAPK axis. frontiersin.org JNK is one of the terminal kinases in this cascade. Therefore, as a Na+/K+-ATPase interacting compound, Desacetylcinobufotalin is positioned to influence this pathway. The activation of JNK can contribute to the induction of apoptosis by phosphorylating and regulating the activity of proteins from the Bcl-2 family, thereby "breaking the brake" on programmed cell death. nih.gov While Desacetylcinobufotalin is part of mixtures known to affect MAPK signaling, direct and specific studies detailing its isolated effect on JNK activation and the resulting crosstalk with other pathways are still emerging.

Apoptosis, or programmed cell death, is a tightly regulated process critical for tissue homeostasis. mdpi.comresearchgate.net Its dysregulation is a key factor in cancer development. The process is largely controlled by the Bcl-2 family of proteins and executed by a cascade of enzymes called caspases. mdpi.commdpi.com The Bcl-2 family includes both anti-apoptotic members, such as Bcl-2, and pro-apoptotic members, such as BAX. mdpi.comnih.gov The ratio of these proteins determines the cell's susceptibility to apoptosis. nih.gov An increase in the BAX/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, which activates the caspase cascade. mdpi.com This cascade culminates in the activation of executioner caspases, like Caspase-3, which cleave numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis. mdpi.comresearchgate.net

Desacetylcinobufotalin has been implicated in the induction of apoptosis through the modulation of these key regulatory genes. Network pharmacology analyses of mixtures containing Desacetylcinobufotalin have consistently identified Caspase-3 (CASP3) as a key target. frontiersin.org Experimental evidence from studies on Huachansu shows that its application can induce apoptosis in cancer cells. plos.org This apoptotic effect is mechanistically linked to the regulation of key apoptosis-related proteins. Treatment often results in the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein BAX. nih.gov This shift in the BAX/Bcl-2 ratio facilitates the activation of Caspase-3 and subsequent cleavage of PARP, confirming the activation of the apoptotic machinery. researchgate.net

The following table summarizes the observed effects of treatments involving Desacetylcinobufotalin on key apoptosis-regulating proteins.

| Gene/Protein | Function | Observed Effect | Reference |

|---|---|---|---|

| Bcl-2 | Anti-apoptotic (inhibits apoptosis) | Downregulation | nih.gov |

| BAX | Pro-apoptotic (promotes apoptosis) | Upregulation | nih.govnih.gov |

| Caspase-3 | Executioner caspase (carries out apoptosis) | Activation / Upregulation | frontiersin.orgnih.govnih.gov |

| PARP | DNA repair enzyme; cleavage indicates apoptosis | Cleavage | mdpi.comresearchgate.net |

Autophagy Induction Mechanisms

Desacetylcinobufotalin has been identified as a compound that can trigger autophagy, a cellular self-degradation process. proquest.com The mechanism is believed to involve the modulation of key signaling pathways that regulate cellular metabolism and growth. Research involving Huachansu, a traditional medicine of which Desacetylcinobufotalin is a component, suggests a connection to the inhibition of the PI3K-Akt/mTOR signaling pathway. proquest.com

The initiation of autophagy is critically controlled by the mTOR (mammalian target of rapamycin) complex 1 (mTORC1). cell-stress.com Under normal conditions, mTORC1 is active and suppresses autophagy by phosphorylating and inactivating the ULK1 (Unc-51-like autophagy activating kinase 1) complex, which is essential for the formation of the initial autophagic vesicle, the phagophore. cell-stress.comoaepublish.com Inhibition of the mTORC1 pathway, for instance through the upstream PI3K/Akt signaling cascade, relieves this suppression, activating ULK1 and initiating the autophagic process. oaepublish.comnih.gov Antipsychotic drugs have also been shown to induce autophagy, in some cases independently of mTORC1 modulation, by transcriptionally upregulating key autophagy genes like BECN1 (which codes for Beclin-1), ATG5, and ATG7. cell-stress.complos.org While the precise mechanism for Desacetylcinobufotalin is still under full investigation, its influence on the mTOR pathway appears to be a central aspect of its ability to induce autophagy. proquest.com

Assessment of Cellular Responses in In Vitro Models

Desacetylcinobufotalin has demonstrated a significant inhibitory effect on the proliferation of various cancer cell lines in vitro. A notable cytotoxic effect has been observed in human hepatocellular carcinoma HepG2 cells. scientific.net Studies have quantified this effect, establishing a specific concentration at which the compound inhibits cell growth by 50% (IC50). scientific.net The human promyelocytic leukemia cell line (HL-60) and the human lung adenocarcinoma cell line (A549) are also standard models used to assess the anti-proliferative activity of novel compounds. nih.govresearchgate.net The inhibition of cancer cell proliferation is often a direct consequence of processes like cell cycle arrest and the induction of apoptosis. researchgate.net

| Cell Line | Parameter | Value | Reference |

|---|---|---|---|

| HepG2 (Human Hepatocellular Carcinoma) | IC50 | 0.0279 µmol/ml | scientific.net |

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Desacetylcinobufotalin is implicated in the suppression of these processes. As a constituent of Huachansu, it has been associated with effects on cancer cell migration. proquest.com The underlying mechanism is thought to involve the inhibition of critical signaling pathways, such as the STAT3 pathway. bic.ac.cn Inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a known strategy for preventing cancer metastasis. nih.govfrontiersin.org The natural product bufalin, a related bufadienolide, has been shown to suppress angiogenesis by inhibiting the STAT3 pathway. nih.gov This inhibition can lead to the downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cell invasion. frontiersin.orgnih.gov Concurrently, this can lead to the upregulation of tissue inhibitors of metalloproteinases (TIMPs) and epithelial markers like E-cadherin, further hindering the metastatic potential of cancer cells. frontiersin.orgplos.org

Desacetylcinobufotalin is a known inducer of apoptosis, or programmed cell death, in cancer cells. abmole.com Specific research on human hepatocellular carcinoma HepG2 cells has shown that Desacetylcinobufotalin triggers apoptosis through the intrinsic, or mitochondrial, pathway. scientific.net This pathway is regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). nih.gov

The induction of apoptosis by Desacetylcinobufotalin in HepG2 cells was confirmed by observing a significant decrease in the expression of the anti-apoptotic protein Bcl-2 and a concurrent increase in the expression of the pro-apoptotic protein Bax. scientific.net This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, which execute the final stages of cell death. nih.govnih.govmdpi.com This mechanism, independent of death receptor signaling, highlights a direct effect on the mitochondria as a core component of the compound's anti-cancer activity. scientific.netabmole.com

| Protein | Function | Observed Change | Reference |

|---|---|---|---|

| Bax | Pro-apoptotic | Significantly Increased | scientific.net |

| Bcl-2 | Anti-apoptotic | Markedly Decreased | scientific.net |

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The biological activity of bufadienolides, including Desacetylcinobufotalin, is intrinsically linked to their chemical structure, particularly the steroidal backbone. researchgate.net Minor modifications to this core structure can lead to significant changes in pharmacological effects. core.ac.uk Structure-activity relationship (SAR) studies aim to identify the key structural features responsible for a compound's activity.

For bufadienolides, several structural elements are considered crucial:

The C-17 Lactone Ring: The unsaturated six-membered α-pyrone ring at the C-17β position is a defining characteristic and is essential for the cytotoxic and cardiotonic activities of these compounds. researchgate.netmdpi.com

Substituents on the Steroid Core: The type and position of substituent groups on the A, B, C, and D rings of the steroid nucleus play a critical role. The moiety at the C3 position has an important effect on cytotoxic activity. mdpi.com Specifically, the stereochemistry of the hydroxyl group at C3 (3α-OH vs. 3β-OH) can influence toxicity; it has been suggested that 3α-hydroxybufadienolides may exhibit lower toxicity than their 3β-OH counterparts. nih.gov

Hydroxyl and Acetoxyl Groups: The presence of a 14β-hydroxyl group is considered crucial for activity. mdpi.com Furthermore, modifications such as a 16-acetoxyl group are also important determinants of a bufadienolide's biological effects. mdpi.com Conversely, substituents at the C15 and C16 positions can sometimes be detrimental to the growth inhibition of cancer cells. mdpi.com The disappearance of a 14β, 15β-epoxy ring has been shown to increase cytotoxicity. mdpi.com

These SAR studies provide a framework for designing new bufadienolide analogues with potentially enhanced activity and improved therapeutic profiles. brynmawr.edu

Role of Lactone Ring Configuration and Hydroxyl Groups

The biological activity of bufadienolides, including Desacetylcinobufotalin, is intrinsically linked to their chemical structure. mdpi.com Specific structural features, such as the configuration of the lactone ring and the number and position of hydroxyl groups, are critical determinants of their pharmacological effects. researchgate.netmdpi.com

Desacetylcinobufotalin possesses a characteristic six-membered α,β-unsaturated lactone ring (a 5-substituted 2-pyrone) at the 17β-position of the steroid nucleus, which is a defining feature of bufadienolides. isopsoc.org This lactone ring is a crucial pharmacophore, and its structure imparts distinct chemical properties that influence stability, reactivity, and biological interactions. researchgate.net The presence and configuration of this ring are often essential for the cytotoxic activities exhibited by this class of compounds. mdpi.combiomolther.org

The hydroxylation pattern on the steroid backbone also plays a significant role in modulating bioactivity. areeo.ac.irnih.gov Studies involving the biotransformation of the parent compound, cinobufagin (B1669057), by cell suspension cultures of Catharanthus roseus have yielded Desacetylcinobufotalin (by removal of an acetyl group at C-16, exposing a hydroxyl group) and other hydroxylated or epimerized analogs. researchgate.netrsc.org In vitro investigations revealed that Desacetylcinobufotalin and these other metabolites exhibit more potent cytotoxic activities against human promyelocytic leukemia (HL-60) cell lines than the original cinobufagin molecule. researchgate.netresearchgate.net This enhancement in activity underscores the importance of free hydroxyl groups at specific positions for the compound's cytotoxic potential. The increased polarity and potential for hydrogen bonding conferred by these hydroxyl groups can significantly alter the molecule's interaction with biological targets. mdpi.com

| Compound | Structural Change from Parent Compound (Cinobufagin) | Relative Cytotoxicity vs. HL-60 Cells researchgate.netresearchgate.net |

|---|---|---|

| Cinobufagin | Parent Compound (acetylated at C-16) | Baseline |

| Desacetylcinobufotalin | Deacetylation at C-16 (exposes -OH group) | More Potent |

| 3-epi-desacetylcinobufagin | Deacetylation and epimerization at C-3 | More Potent |

| 1β-hydroxyl desacetylcinobufagin (B1670279) | Deacetylation and hydroxylation at C-1 | More Potent |

| 3-epi-desacetylcinobufotalin | Deacetylation and epimerization at C-3 | More Potent |

Enzyme Interaction and Metabolism Studies (In Vitro)

In vitro models are essential for characterizing the metabolic fate and enzyme interactions of chemical compounds. thermofisher.comselvita.com These studies typically utilize subcellular liver fractions, such as microsomes or S9 fractions, or intact cell systems like hepatocytes, which contain the primary enzymes responsible for drug metabolism. thermofisher.comselvita.comnih.gov Such investigations are critical for predicting potential drug-drug interactions and understanding the biotransformation pathways of a compound. nih.gov

The Cytochrome P450 (CYP) family of enzymes is a major component of Phase I metabolism, responsible for the biotransformation of a vast number of xenobiotics. nih.gov In vitro studies using human liver microsomes have demonstrated that Desacetylcinobufotalin acts as an inhibitor of specific CYP isozymes. epdf.pub

Research has identified Desacetylcinobufotalin as an inhibitor of both CYP3A4 and CYP2D6. epdf.pub The inhibitory potential is quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%. For Desacetylcinobufotalin, the in vitro IC50 value against CYP3A4 was determined to be 9.5 µmol/L, with ketoconazole (B1673606) used as a positive control inhibitor. epdf.pub For the CYP2D6 isozyme, the IC50 was found to be 17.5 µmol/L, with quinidine (B1679956) used as the control. epdf.pub These findings indicate a moderate inhibitory effect on these two key drug-metabolizing enzymes, suggesting a potential for drug-drug interactions if co-administered with substances that are substrates for CYP3A4 or CYP2D6. nih.govfda.gov

| CYP Isozyme | Inhibitory Effect | IC50 Value (in vitro) epdf.pub | Control Inhibitor Used epdf.pub |

|---|---|---|---|

| CYP3A4 | Inhibitor | 9.5 µmol/L | Ketoconazole (IC50 = 0.72 µmol/L) |

| CYP2D6 | Inhibitor | 17.5 µmol/L | Quinidine (IC50 = 0.082 µmol/L) |

Glycosylation, a Phase II metabolic reaction catalyzed by glucosyltransferase enzymes, is a crucial pathway for modifying the properties of natural products. researchgate.net This process involves the attachment of a glucose moiety to the molecule, which can significantly increase its water solubility, alter its stability, and modulate its biological activity. researchgate.netresearchgate.net

While direct studies on the glycosylation of Desacetylcinobufotalin are limited, research on closely related bufadienolides provides strong evidence for its potential as a substrate for glucosyltransferases. The biotransformation of cinobufagin by cell suspension cultures of Catharanthus roseus has been investigated to produce various glycosylated derivatives. cabidigitallibrary.org Furthermore, a 41 kDa glucosyltransferase has been isolated from these plant cell cultures that regioselectively adds glucose to the 5-hydroxyl group of its substrates, demonstrating a mechanism by which bufadienolides can be glycosylated. cabidigitallibrary.org The enzymatic modification of compounds through glycosylation is recognized as an effective strategy to improve the druggability and pharmacokinetic profiles of natural products. researchgate.net

Advanced Analytical and Spectroscopic Techniques for Desacetylcinobufotalin Research

High-Resolution Chromatographic Methodologies

Chromatographic techniques are fundamental for the separation of Desacetylcinobufotalin from complex mixtures, enabling its purification and quantification. High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography-mass spectrometry (UPLC-MS/MS), are the cornerstones of this analytical approach.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components within a mixture. researchgate.netresearchgate.net For a compound like Desacetylcinobufotalin, HPLC is crucial for assessing its purity, often achieving levels above 96% in purified samples. agroparistech.fr The principle of HPLC involves pumping a solvent mixture (the mobile phase) containing the sample through a column filled with a solid adsorbent material (the stationary phase). researchgate.netvscht.cz Each component in the sample interacts differently with the stationary phase, causing them to flow out of the column at different rates, a process known as retention. agroparistech.frarlok.com

The retention time, the time it takes for a specific compound to exit the column, is a characteristic feature used for identification. agroparistech.frtorontech.com For the analysis of bufadienolides like Desacetylcinobufotalin, reversed-phase columns, such as the C18 column, are commonly employed. pressbooks.pub These columns have a non-polar stationary phase, and a polar mobile phase (e.g., a mixture of water and a solvent like acetonitrile (B52724) or methanol) is used to elute the compounds. pressbooks.pub By comparing the retention time of a peak in the sample chromatogram to that of a known Desacetylcinobufotalin standard, its presence can be confirmed. torontech.com

Furthermore, the area under the chromatographic peak is directly proportional to the concentration of the compound, allowing for precise quantification. torontech.com This quantitative capability is vital for determining the concentration of Desacetylcinobufotalin in various research samples. The versatility and reliability of HPLC make it an indispensable tool for quality control and standardization in the research of this compound. researchgate.netvscht.cz

Table 1: Typical HPLC Parameters for Bufadienolide Analysis

| Parameter | Value/Description |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water (often with an acid modifier like formic acid) |

| Flow Rate | Typically 0.8 - 1.2 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) |

| Wavelength | Monitored at the absorbance maximum of the bufadienolide chromophore (e.g., ~300 nm) |

| Purity Achieved | >96% |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) represents a significant advancement over conventional HPLC. By utilizing columns with smaller particle sizes (typically under 2 µm), UPLC achieves higher resolution, greater sensitivity, and faster analysis times. medchemexpress.com When coupled with tandem mass spectrometry (MS/MS), it becomes an exceptionally powerful tool for identifying and profiling components in complex biological and chemical matrices. medchemexpress.com

In the context of Desacetylcinobufotalin research, UPLC-MS/MS is used for the sensitive and specific quantification in various samples, including biological fluids. chemical-suppliers.eulcms.cz The UPLC system first separates the components of the mixture. As each component elutes from the column, it enters the mass spectrometer. The mass spectrometer ionizes the molecules and then separates them based on their mass-to-charge ratio (m/z). medchemexpress.com

For enhanced specificity, tandem mass spectrometry (MS/MS) is employed, often in the Multiple Reaction Monitoring (MRM) mode. mdpi.comeurl-pesticides.eu In this mode, a specific precursor ion (the molecular ion of Desacetylcinobufotalin) is selected and then fragmented. The resulting characteristic product ions are then monitored. This process is highly selective and significantly reduces background noise, allowing for very low detection limits. eurl-pesticides.euglpbio.com This technique is essential for metabolic profiling, where it can identify Desacetylcinobufotalin and its metabolites even at very low concentrations. frontiersin.orglibretexts.org

Table 2: Representative UPLC-MS/MS Parameters for Desacetylcinobufotalin Analysis

| Parameter | Value/Description |

| LC System | ACQUITY UPLC or similar |

| Column | ACQUITY UPLC HSS T3 (e.g., 2.1 mm × 100 mm, 1.8 µm) shimadzu.com |

| Mobile Phase A | 0.1% Formic Acid in Water shimadzu.com |

| Mobile Phase B | Acetonitrile shimadzu.com |

| Flow Rate | 0.25 - 0.4 mL/min lcms.czlibretexts.org |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (M+H)⁺ | m/z 417.2 |

| Product Ions (Fragments) | Specific m/z values derived from the fragmentation of the precursor ion |

Spectroscopic Characterization for Structural Elucidation